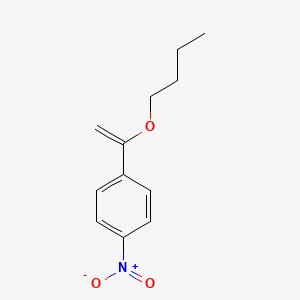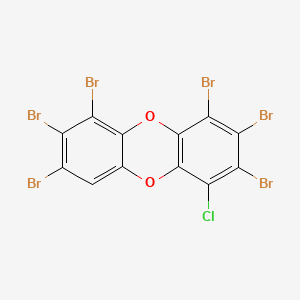
Mallotochromanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mallotochromanol is a naturally occurring compound found in the pericarps of Mallotus japonicus. It is a phloroglucinol derivative with the molecular formula C24H28O9.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mallotochromanol typically involves the condensation of phloroglucinol derivatives with appropriate aldehydes under acidic or basic conditions. The reaction is often carried out in the presence of catalysts such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then subjected to purification processes like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources like Mallotus japonicus. The extraction process includes solvent extraction, followed by purification using techniques such as column chromatography. Alternatively, synthetic methods can be scaled up using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Mallotochromanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its properties or create derivatives with specific functionalities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used to oxidize this compound, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohols or other reduced forms.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Mallotochromanol involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells. The compound’s antioxidant properties also play a role in protecting cells from oxidative stress . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Comparación Con Compuestos Similares
Mallotochromanol can be compared with other phloroglucinol derivatives and similar compounds, such as:
Mallotolerin: Another phloroglucinol derivative isolated from Mallotus japonicus, known for its cytotoxic properties.
Phloroglucinol: The parent compound of this compound, widely used in organic synthesis and known for its various biological activities.
Quercetin: A flavonoid with antioxidant properties, similar to this compound in its ability to scavenge free radicals.
This compound stands out due to its unique combination of chemical structure and biological activities, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
102904-16-5 |
|---|---|
Fórmula molecular |
C24H28O9 |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
1-[3-[(8-acetyl-3,5,7-trihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone |
InChI |
InChI=1S/C24H28O9/c1-9-18(28)16(10(2)25)21(31)13(22(9)32-6)7-12-19(29)14-8-15(27)24(4,5)33-23(14)17(11(3)26)20(12)30/h15,27-31H,7-8H2,1-6H3 |
Clave InChI |
GCNSBSLHQZFIMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)CC(C(O3)(C)C)O)C(=O)C)O)O)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



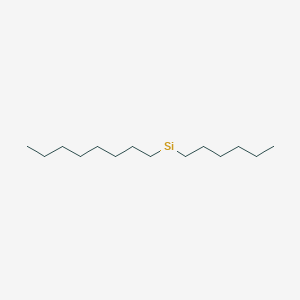
![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)
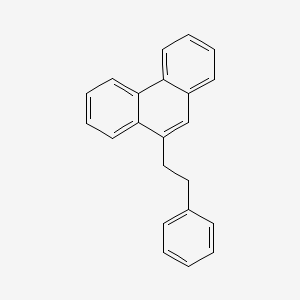

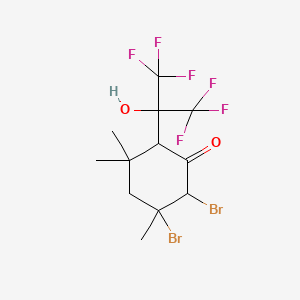
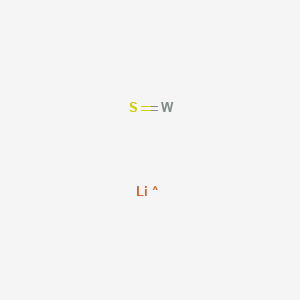
![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
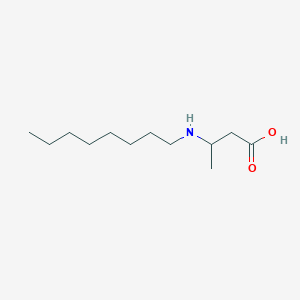


![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)
